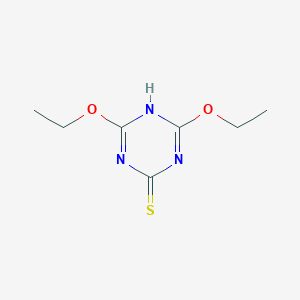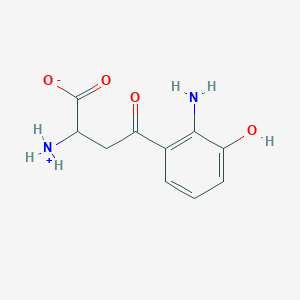
3-Hydroxy-dl-kynurenine
Übersicht
Beschreibung
Kynurenine, 3-hydroxy (R,S) is a metabolite in the kynurenine pathway, which is the primary route of tryptophan catabolism. This compound plays a significant role in various biological processes, including the regulation of immune responses and the modulation of neuronal excitability. It is known for its involvement in neurodegenerative diseases and its potential neurotoxic effects .
Wirkmechanismus
Target of Action
3-Hydroxykynurenine (3-HK) primarily targets kainate receptors . These receptors are a type of glutamate receptor which plays a crucial role in the central nervous system. 3-HK also acts as an agonist for the aryl hydrocarbon receptor (AhR) and G-protein-coupled receptor 35 (GPR35) .
Mode of Action
3-HK, a metabolite produced through host tryptophan metabolism, has no direct antibacterial activity but enhances host survival by restricting bacterial expansion in macrophages through a systemic mechanism that targets kainate-sensitive glutamate receptors . This interaction modulates immunity and has important implications for the coordination between the immune and nervous systems in pathological conditions .
Biochemical Pathways
3-HK is an intermediate metabolite in the kynurenine pathway , where tryptophan is oxidized to NAD+ . This pathway connects quinolinic acid to tryptophan . The conversion of kynurenine to 3-HK is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO) .
Pharmacokinetics
The pharmacokinetics of 3-HK have been studied in the context of major depressive disorder. Serum levels of 3-HK were found to be significantly increased in patients with adolescent major depressive disorder (AMDD), suggesting that 3-HK levels could be a contributing factor to AMDD .
Result of Action
The action of 3-HK results in enhanced host survival by restricting bacterial expansion in macrophages . In the context of bacterial infection, 3-HK treatment repressed bacterial expansion by two orders of magnitude, similar to the antibiotic ciprofloxacin . In addition, 3-HK disrupts TCA cycle function in human colon cancer cells, leading to changes in the levels of various metabolites .
Action Environment
The action of 3-HK can be influenced by environmental factors. For instance, the levels of 3-HK and other metabolites in the kynurenine pathway can be disrupted under conditions of stress, such as in the case of major depressive disorder . These disruptions can disturb neurotransmitter homeostasis and contribute to depressive symptoms
Biochemische Analyse
Biochemical Properties
3-Hydroxykynurenine interacts with various enzymes, proteins, and other biomolecules. It is a part of the kynurenine pathway, which is the primary route for tryptophan metabolism . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are involved in the initial steps of this pathway .
Cellular Effects
3-Hydroxykynurenine has been found to have both neuroprotective and neurodegenerative effects . It can enhance retinal damage when its levels increase . In the context of inflammation, it has been observed to inhibit oxidation of low-density lipoprotein particles .
Molecular Mechanism
3-Hydroxykynurenine exerts its effects at the molecular level through various mechanisms. It has been found to target ionotropic glutamate receptors of the kainate receptor subclass, which restricts bacterial expansion in macrophages . It also has a role in maintaining mitochondrial redox homeostasis .
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxykynurenine can change over time in laboratory settings. For instance, it has been observed that retinal damage or optic nerve lesion affects tryptophan metabolism via the kynurenine pathway .
Dosage Effects in Animal Models
In animal models, the effects of 3-Hydroxykynurenine vary with different dosages. Increased levels of 3-Hydroxykynurenine and Xanthurenic acid have been associated with enhanced tissue damage, whereas Kynurenic Acid and Kynurenine are protective .
Metabolic Pathways
3-Hydroxykynurenine is involved in the kynurenine pathway, a main route of tryptophan catabolism . This pathway connects quinolinic acid to tryptophan .
Transport and Distribution
The transport and distribution of 3-Hydroxykynurenine within cells and tissues are complex. It has been suggested that the harmful effects of free 3-Hydroxykynurenine are diminished by its sub-cellular compartmentalization .
Subcellular Localization
It has been suggested that sequestering of 3-Hydroxykynurenine enables the quenching of its toxicity through conversion to brown pigment or conjugation to proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kynurenine, 3-hydroxy (R,S) can be synthesized through the hydroxylation of kynurenine. This reaction is typically catalyzed by the enzyme kynurenine 3-monooxygenase. The reaction conditions often involve the presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and molecular oxygen .
Industrial Production Methods: Industrial production of kynurenine, 3-hydroxy (R,S) may involve biotechnological approaches using genetically engineered microorganisms that overexpress kynurenine 3-monooxygenase. This method allows for the efficient and scalable production of the compound under controlled conditions .
Types of Reactions:
Oxidation: Kynurenine, 3-hydroxy (R,S) can undergo further oxidation to form xanthurenic acid.
Reduction: It can be reduced to form kynurenic acid.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Xanthurenic acid: Formed through oxidation.
Kynurenic acid: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-Kynurenin (R,S) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer biologisch aktiver Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre Rolle im Kynurenin-Stoffwechselweg und ihre Auswirkungen auf den Zellstoffwechsel untersucht.
Medizin: Die Forschung konzentriert sich auf ihre Beteiligung an neurodegenerativen Erkrankungen wie Alzheimer und Parkinson. Sie wird auch als potenzieller Biomarker für diese Erkrankungen untersucht.
Industrie: Die Verbindung wird bei der Herstellung von Pharmazeutika und als Forschungswerkzeug in der Medikamentenentwicklung verwendet
5. Wirkmechanismus
3-Hydroxy-Kynurenin (R,S) übt seine Wirkungen hauptsächlich durch seine Wechselwirkungen mit verschiedenen Enzymen und Rezeptoren im Kynurenin-Stoffwechselweg aus. Es dient als Substrat für Kynurenin-3-Monooxygenase, was zur Produktion von neuroaktiven Metaboliten wie Chinolinsäure und Kynurensäure führt. Diese Metaboliten können die Aktivität von N-Methyl-D-Aspartat (NMDA)-Rezeptoren modulieren und die neuronale Erregbarkeit und Immunantworten beeinflussen .
Ähnliche Verbindungen:
Kynurensäure: Ein neuroprotektiver Metabolit im Kynurenin-Stoffwechselweg.
Chinolinsäure: Ein neurotoxischer Metabolit, der als NMDA-Rezeptor-Agonist wirkt.
Xanthurensäure: Ein weiterer Metabolit, der aus 3-Hydroxy-Kynurenin (R,S) gebildet wird.
Vergleich: 3-Hydroxy-Kynurenin (R,S) ist einzigartig in seiner dualen Rolle als sowohl neurotoxisches als auch neuroprotektives Mittel, abhängig von seinem Stoffwechselschicksal. Im Gegensatz zu Kynurensäure, die hauptsächlich neuroprotektiv ist, kann 3-Hydroxy-Kynurenin (R,S) zur Bildung sowohl schützender als auch schädlicher Metaboliten führen. Diese Dualität macht es zu einer Verbindung von erheblichem Interesse bei der Untersuchung von neurodegenerativen Erkrankungen und der Immunregulation .
Vergleich Mit ähnlichen Verbindungen
Kynurenic acid: A neuroprotective metabolite in the kynurenine pathway.
Quinolinic acid: A neurotoxic metabolite that acts as an NMDA receptor agonist.
Xanthurenic acid: Another metabolite formed from kynurenine, 3-hydroxy (R,S).
Comparison: Kynurenine, 3-hydroxy (R,S) is unique in its dual role as both a neurotoxic and neuroprotective agent, depending on its metabolic fate. Unlike kynurenic acid, which is primarily neuroprotective, kynurenine, 3-hydroxy (R,S) can lead to the formation of both protective and harmful metabolites. This duality makes it a compound of significant interest in the study of neurodegenerative diseases and immune regulation .
Eigenschaften
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-78-6, 2147-61-7 | |
| Record name | 3-Hydroxykynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxykynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxykynurenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-DL-kynurenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYKYNURENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []
A:
- Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]
ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
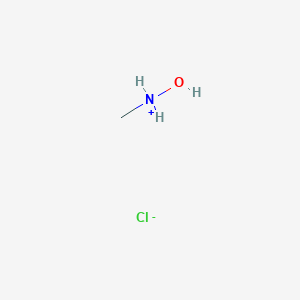

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
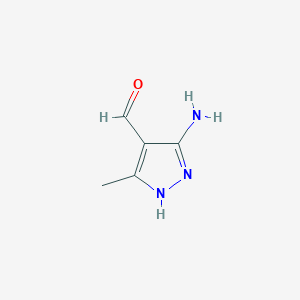

![(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide](/img/structure/B140685.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)
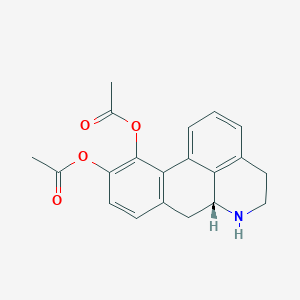
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

![5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione](/img/structure/B140694.png)

